

4-Fluoro-2-methoxybenzoic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

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An In-depth Technical Guide to **4-Fluoro-2-methoxybenzoic Acid**

Introduction

4-Fluoro-2-methoxybenzoic acid, with the CAS number 395-82-4, is a fluorinated aromatic carboxylic acid.[1][2] It serves as a pivotal intermediate and building block in various fields of chemical synthesis. Its structure, featuring a benzoic acid core functionalized with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts unique reactivity and physicochemical properties. These characteristics make it a valuable component in medicinal chemistry for the development of novel therapeutic agents, as well as in the synthesis of agrochemicals and specialty polymers.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

4-Fluoro-2-methoxybenzoic acid is a monosubstituted benzoic acid derivative. The molecule consists of a benzene ring substituted with a carboxyl group at position 1, a methoxy group at position 2, and a fluorine atom at position 4.

- IUPAC Name: **4-Fluoro-2-methoxybenzoic acid**
- Synonyms: 4-Fluoro-o-anisic acid, 2-Methoxy-4-fluorobenzoic acid[1]

- CAS Number: 395-82-4[1][2][6]
- Molecular Formula: C₈H₇FO₃[2][6]
- Canonical SMILES: COC1=C(C=CC(=C1)F)C(=O)O
- InChI Key: UUQDNAPKWPCKHMK-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key quantitative properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	170.14 g/mol	[1][2][6]
Melting Point	134 °C	[1]
Boiling Point	93 °C @ 10 Torr	[1]
Density (Predicted)	1.307 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.03 ± 0.10	[1]
Appearance	White to off-white powder/crystal	[1][6]

Spectroscopic Analysis

While specific experimental spectra for **4-Fluoro-2-methoxybenzoic acid** are not widely published, its structure allows for the prediction of its key spectroscopic features based on established principles and data from analogous compounds.[7][8]

Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Carboxylic Acid (-COOH)	> 10 ppm (broad singlet)
Methoxy (-OCH ₃)	~3.9 - 4.0 ppm (singlet)	
Aromatic (Ar-H)	~6.7 - 7.9 ppm (3 distinct multiplets)	
¹³ C NMR	Carbonyl (C=O)	~165 - 170 ppm
Aromatic (C-F)	~160 - 165 ppm (large ¹ JCF coupling)	
Aromatic (C-O)	~155 - 160 ppm	
Aromatic (C-H, C-C)	~100 - 135 ppm	
Methoxy (-OCH ₃)	~56 ppm	
IR Spectroscopy	O-H stretch (acid)	2500-3300 cm ⁻¹ (broad)
C=O stretch (acid)	1680-1710 cm ⁻¹	
C-O stretch (ether/acid)	1250-1300 cm ⁻¹	
C-F stretch	1100-1200 cm ⁻¹	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 170.04

Experimental Protocol: General Procedure for Spectroscopic Characterization

The following outlines standard methodologies for acquiring spectroscopic data for **4-Fluoro-2-methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- **^1H NMR Acquisition:** Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument. A larger number of scans will be required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid-state analysis, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly onto the ATR crystal.
- **Acquisition:** Record the spectrum, typically over a range of 4000-400 cm^{-1} . Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample via a suitable method such as Electrospray Ionization (ESI) by dissolving a small amount in a compatible solvent (e.g., methanol or acetonitrile) or via a solids probe with Electron Ionization (EI).
- **Analysis:** Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and characteristic fragment ions.

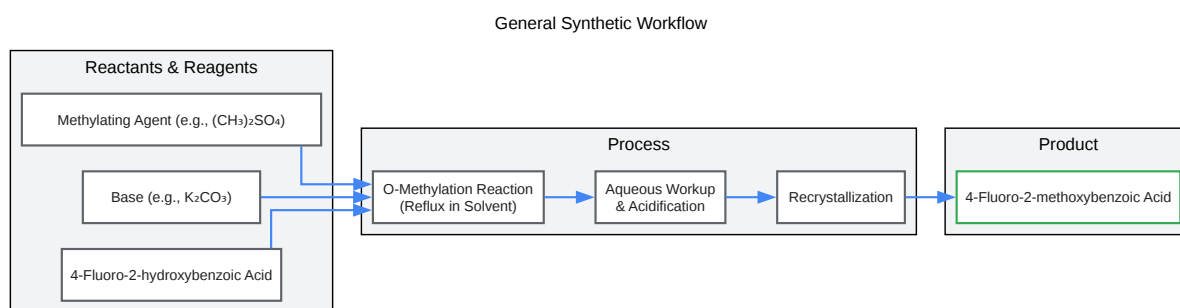
Synthesis and Reactivity

4-Fluoro-2-methoxybenzoic acid is typically synthesized through multi-step organic routes.^[9] A common strategy involves the O-methylation of a corresponding hydroxybenzoic acid precursor, such as 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid).

Experimental Protocol: Synthesis via O-Methylation of 4-Fluoro-2-hydroxybenzoic Acid

This protocol is a representative method for the synthesis of **4-Fluoro-2-methoxybenzoic acid**.

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
- **Deprotonation:** Add a base, such as anhydrous potassium carbonate (K_2CO_3 , 2.5 eq), to the solution and stir the suspension for 30 minutes at room temperature.
- **Methylation:** Add a methylating agent, such as dimethyl sulfate ($(CH_3)_2SO_4$, 1.2 eq) or methyl iodide (CH_3I , 1.2 eq), dropwise to the suspension.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with 1M HCl until the pH is ~2, causing the product to precipitate.
- **Purification:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure **4-Fluoro-2-methoxybenzoic acid**.



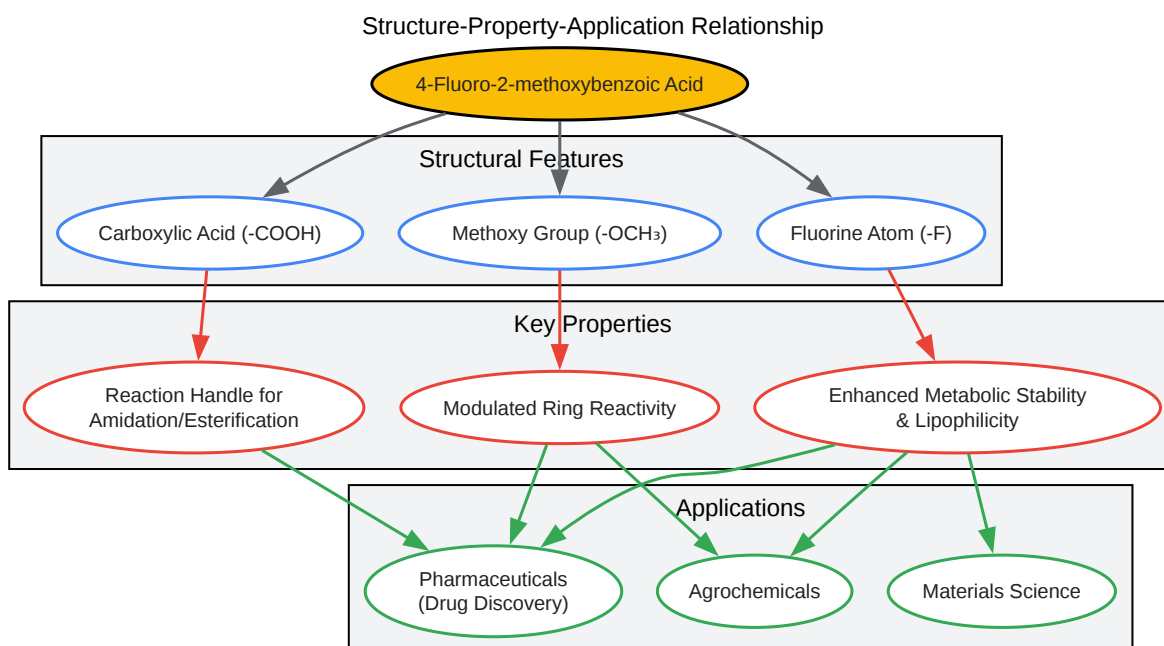
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General synthetic workflow for **4-Fluoro-2-methoxybenzoic acid**.

Applications in Research and Development

The unique substitution pattern of **4-Fluoro-2-methoxybenzoic acid** makes it a versatile building block for creating complex molecules with desired biological activities and material properties.

- **Pharmaceuticals:** It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, which are critical parameters in drug design.^{[4][10]} The carboxylic acid and methoxy groups provide reactive handles for further molecular elaboration.^[3]
- **Agrochemicals:** Similar to its role in pharmaceuticals, it serves as a precursor for novel herbicides and fungicides where the fluoro-aromatic moiety can contribute to enhanced efficacy and bioavailability.
- **Materials Science:** It is used in the synthesis of fluorinated polymers and other specialty materials where thermal stability and specific electronic properties are required.



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Relationship between structure, properties, and applications.

Safety and Handling

4-Fluoro-2-methoxybenzoic acid is classified as an irritant.[1] Standard laboratory safety precautions should be observed.

- Hazard Codes: Xi, Xn[1]
- Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1]
- Safety Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Fluoro-2-methoxybenzoic acid is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. Its structural features, particularly the presence of fluorine, make it a strategic building block in the design and synthesis of advanced molecules for the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational technical information required for its effective use in research and development.

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- To cite this document: BenchChem. [4-Fluoro-2-methoxybenzoic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304787#4-fluoro-2-methoxybenzoic-acid-chemical-structure]

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